methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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Overview
Description
Methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agriculture: Botanical Insecticide
Methyl benzoate: , a related compound, has been identified as a promising, environmentally safe insecticide . It is effective against a range of agricultural, stored product, and urban insect pests. The compound’s modes of action include contact toxicant, fumigant, ovicidal toxin, and repellent. This suggests that the subject compound could be explored for similar applications in sustainable agriculture.
Medicine: Pharmacological Scaffold
Compounds with a 1,2,3-triazole moiety have been used in developing medicinal scaffolds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The subject compound, with its complex structure, may serve as a pharmacophore in drug discovery, potentially leading to new treatments for various diseases.
Environmental Science: Extraction of Metal Ions
A study on a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide , showed its application in the extraction of nickel ions . This indicates that the subject compound could be researched for its potential in environmental cleanup, particularly in the selective extraction of metal ions from natural waters.
Industrial Uses: Material Synthesis
While specific industrial uses for the subject compound were not directly found, related compounds have been used in the synthesis of materials with potential industrial applications . For example, benzimidazole derivatives have been synthesized for antimicrobial activity, which could be applied in the development of new antibacterial agents for industrial products.
Chemical Research: Structural Analysis
The subject compound’s complex structure, involving a quinazolinone core, could be of interest in chemical research for structural analysis and the study of molecular interactions . Its detailed structural elucidation could contribute to the understanding of molecular behavior in various chemical environments.
Biochemistry: Metabolic Inhibition
Dual inhibition of MDH1 and MDH2 has been proposed as a method to target cancer metabolism . A compound with a similar structure was identified as a potent dual inhibitor. The subject compound could be investigated for its biochemical applications, particularly in the study of metabolic pathways in cancer cells.
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . β-catenin is part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . This pathway is essential for cell proliferation and differentiation, and its disruption can lead to various diseases, including cancer . By degrading β-catenin, the compound inhibits the Wnt signaling pathway, thereby affecting cell growth and differentiation .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may have good bioavailability .
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has little efficacy in Wnt-independent cultures . In vivo studies have shown that daily intraperitoneal injection of the compound is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
properties
IUPAC Name |
methyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-16-11-13-17(14-12-16)23-27-22(35-28-23)15-29-20-9-5-3-7-18(20)24(31)30(26(29)33)21-10-6-4-8-19(21)25(32)34-2/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDQDKNLWAPTMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.